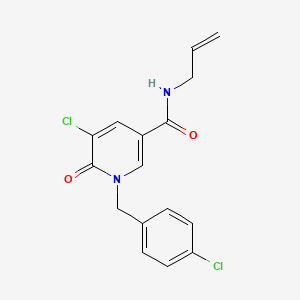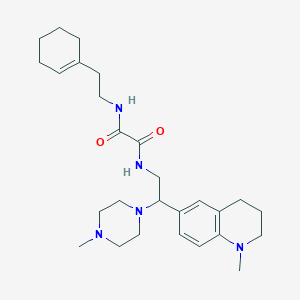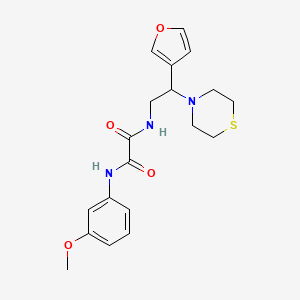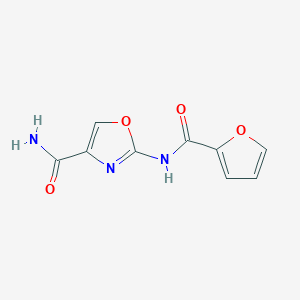
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone, also known as CPE, is a chemical compound that has been widely used in scientific research. It is a ketone derivative that belongs to the arylalkylketone family. CPE has been found to have a range of biochemical and physiological effects, which make it a useful tool for studying different biological processes.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Compounds like 4-Methyl-2,6-diformylphenol (DFP) serve as platforms for developing chemosensors for various analytes, indicating the potential of related compounds in detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. This suggests possible applications of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone in developing new fluorescent chemosensors for environmental monitoring and analytical chemistry (Roy, 2021).
Environmental Toxicology
Research on compounds like chlorogenic acid and chlorpyrifos provides insights into the environmental and health impacts of chemical exposure. These studies reveal the importance of understanding the toxicological profiles of chemicals like this compound, especially their potential effects on human health and the environment (Naveed et al., 2018); (Burgos-Aceves et al., 2021).
Chemical Synthesis and Organic Chemistry
The synthesis and structural properties of various compounds, including those with similar structures to this compound, are of great interest in organic chemistry for the development of pharmaceuticals, agrochemicals, and functional materials. Studies on synthetic routes, structural analysis, and the reactivity of these compounds highlight the importance of such research in expanding the toolkit of organic synthesis and material science (Qiu et al., 2009).
Pharmacology and Biomedical Applications
Investigations into compounds with potential pharmacological effects, such as 4-phenylbutyric acid, demonstrate the relevance of chemical research in identifying new therapeutic agents and understanding their mechanisms of action. This underscores the potential biomedical applications of this compound in drug discovery and development (Kolb et al., 2015).
Environmental Science and Safety
The study of fluoroalkylation reactions in aqueous media and the environmental distribution and health risks of novel fluorinated compounds offer insights into the environmental persistence, bioaccumulation, and potential health impacts of chemical pollutants. This research is crucial for understanding the environmental behavior and safety profiles of compounds like this compound, guiding regulatory policies and environmental management practices (Song et al., 2018).
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-13-6-3-10(8-16-13)12(17)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADUKXQWHQKSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)

![Ethyl 4-{[(3,5-dichlorophenyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2597038.png)
![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)


![2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine](/img/structure/B2597047.png)

![4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2597050.png)


![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)

![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)